molecular formula C9H13N B14868368 N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine

N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine

Cat. No.: B14868368
M. Wt: 135.21 g/mol
InChI Key: KMKVUTXLKSYZOT-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine is an organic compound characterized by the presence of cyclopropyl and propynyl groups attached to a cyclopropanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . The reaction conditions often include the use of potassium hydroxide (KOH) as a base and the reaction proceeds with the formation of heterocyclic nuclei .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.

Comparison with Similar Compounds

N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

N-cyclopropyl-N-prop-2-ynylcyclopropanamine

InChI

InChI=1S/C9H13N/c1-2-7-10(8-3-4-8)9-5-6-9/h1,8-9H,3-7H2

InChI Key

KMKVUTXLKSYZOT-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1CC1)C2CC2

Origin of Product

United States

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